Product packaging for 7-Oxabicyclo[4.1.0]hept-2-EN-2-OL(Cat. No.:CAS No. 717815-96-8)

7-Oxabicyclo[4.1.0]hept-2-EN-2-OL

Cat. No.: B13809714
CAS No.: 717815-96-8
M. Wt: 112.13 g/mol
InChI Key: ILEWGFZHPNCTLP-UHFFFAOYSA-N
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Description

7-Oxabicyclo[4.1.0]hept-2-EN-2-OL is a useful research compound. Its molecular formula is C6H8O2 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O2 B13809714 7-Oxabicyclo[4.1.0]hept-2-EN-2-OL CAS No. 717815-96-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

717815-96-8

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

7-oxabicyclo[4.1.0]hept-2-en-2-ol

InChI

InChI=1S/C6H8O2/c7-4-2-1-3-5-6(4)8-5/h2,5-7H,1,3H2

InChI Key

ILEWGFZHPNCTLP-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(O2)C(=C1)O

Origin of Product

United States

Contextualization Within Oxabicyclic Ring Systems

The 7-oxabicyclo[4.1.0]heptane skeleton belongs to the broader class of bicyclic oxa-compounds, which are molecules featuring a bridged ring system containing at least one oxygen atom. Specifically, it is an epoxide (or oxirane) fused to a six-membered carbocycle. This structural motif is also known as 3,4-epoxycyclohexene. The fusion of the strained oxirane ring to the cyclohexene (B86901) ring creates a system with inherent reactivity, which is further modulated by the presence and position of other functional groups. This framework is a core component in a variety of more complex molecules and serves as a valuable building block in organic synthesis.

Topological and Stereochemical Features of the 7 Oxabicyclo 4.1.0 Hept 2 En 2 Ol Scaffold

The topology of 7-Oxabicyclo[4.1.0]hept-2-en-2-ol is defined by its bicyclo[4.1.0]heptane core. This structure contains multiple stereocenters, leading to the potential for a variety of stereoisomers. The precise three-dimensional arrangement of the atoms is a critical aspect, and the stereoselective synthesis of specific isomers presents a significant challenge for chemists. The rigid bicyclic nature of the scaffold makes it an excellent model system for studying the stereochemical outcomes of various chemical reactions. Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for elucidating the definitive structure and stereochemical assignments of these types of compounds. mdpi.com

Table 1: Properties of this compound

Property Data
Molecular Formula C₆H₈O₂

Note: Data for the specific enol is limited; properties are based on the core structure and functional groups.

Significance of the Enol and Epoxide Functionalities in Research Design

The chemical character of 7-Oxabicyclo[4.1.0]hept-2-en-2-ol is dominated by the interplay between its enol and epoxide functionalities. The epoxide, a strained three-membered ring containing oxygen, provides a strong thermodynamic driving force for ring-opening reactions. This ring can be opened by a wide range of nucleophiles, allowing for the introduction of new functional groups with a high degree of stereocontrol.

The enol group, on the other hand, is a tautomeric form of a ketone and can act as a potent nucleophile. The presence of the enol adjacent to the double bond and allylic to the epoxide suggests a highly reactive system prone to rearrangements and subsequent transformations. For instance, platinum-catalyzed cycloisomerizations of related enynes are known to form oxabicyclo[4.1.0]heptane derivatives, which can be moderately unstable and undergo further reactions like the Cope rearrangement. nih.gov This inherent reactivity makes the scaffold a versatile tool for synthetic chemists aiming to construct complex, highly functionalized cyclohexyl frameworks.

Derivatization and Functionalization of the 7 Oxabicyclo 4.1.0 Hept 2 En 2 Ol Scaffold

Modifications at the Hydroxyl Group

The secondary allylic hydroxyl group in 7-oxabicyclo[4.1.0]hept-2-en-2-ol is a prime site for derivatization, allowing for the introduction of various functionalities through well-established chemical transformations. These modifications can significantly alter the molecule's physical and chemical properties.

Standard protocols for etherification, such as the Williamson ether synthesis, can be employed to introduce alkyl or aryl groups. This involves deprotonation of the hydroxyl group with a suitable base to form an alkoxide, followed by nucleophilic substitution with an appropriate halide. Similarly, esterification can be readily achieved through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or through Fischer esterification with a carboxylic acid under acidic catalysis. For protection or to introduce bulky substituents, the hydroxyl group can be converted to a silyl (B83357) ether by reaction with a silyl halide, such as tert-butyldimethylsilyl chloride, in the presence of an amine base like imidazole. molaid.com

Functionalization of the Alkene Moiety

The alkene functionality within the six-membered ring presents another avenue for structural diversification, enabling the introduction of new stereocenters and functional groups.

Epoxidation: The double bond can be further oxidized to introduce a second epoxide ring, forming a bis-epoxide. This reaction is typically carried out using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The stereochemical outcome of this epoxidation can often be directed by the existing allylic hydroxyl group, leading to the formation of a specific diastereomer. wikipedia.org

Dihydroxylation: The alkene can be converted to a vicinal diol through dihydroxylation. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. libretexts.org Anti-dihydroxylation can be accomplished via the opening of an initially formed epoxide with an oxygen nucleophile, such as water, under acidic or basic conditions. khanacademy.org

Hydrogenation: Catalytic hydrogenation of the double bond can be performed to yield the saturated analogue, 7-oxabicyclo[4.1.0]heptan-2-ol. nih.gov This reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. nih.govrsc.orgdatapdf.com The stereochemistry of the hydrogenation can be influenced by the steric hindrance of the bicyclic system.

Cyclopropanation: The alkene can undergo cyclopropanation to form a tricyclic system. This can be achieved using various methods, including the Simmons-Smith reaction with diiodomethane (B129776) and a zinc-copper couple, or through transition metal-catalyzed reactions with diazo compounds. nih.govrsc.org

Ring Expansions and Contractions of the Bicyclic System

The strained nature of the 7-oxabicyclo[4.1.0]heptane core allows for a variety of ring expansion and contraction reactions, providing access to different carbocyclic and heterocyclic frameworks.

The epoxide ring can be opened under acidic or Lewis acidic conditions, which can be followed by rearrangement of the carbocation intermediate to induce ring expansion or contraction. For instance, treatment with a Lewis acid could promote a rearrangement leading to a cyclopentane (B165970) derivative through ring contraction. researchgate.netresearchgate.net Alternatively, specific reaction conditions can lead to the expansion of the six-membered ring to a seven-membered ring.

Introduction of Complex Substructures

The functional handles on the this compound scaffold can be utilized to append more complex molecular fragments, building upon the core structure to create intricate architectures.

The hydroxyl group, after conversion to a suitable leaving group, or the epoxide ring can serve as an electrophilic site for the introduction of carbon nucleophiles via organometallic reagents such as Grignard reagents or organocuprates. Furthermore, the alkene can participate in various carbon-carbon bond-forming reactions, including palladium-catalyzed cross-coupling reactions, after appropriate functionalization. These strategies allow for the attachment of a wide range of substituents, from simple alkyl chains to more elaborate aromatic and heterocyclic systems. uwa.edu.au

Stereoselective Derivatization to Access Diverse Analogues

The inherent chirality of this compound and the potential to introduce new stereocenters during derivatization make stereoselective synthesis a critical aspect of its chemistry.

The facial selectivity of reactions on the alkene is often directed by the allylic hydroxyl group, which can coordinate to the reagent and deliver it to one face of the double bond. wikipedia.orgnih.gov For example, Sharpless asymmetric epoxidation of allylic alcohols is a powerful method for the enantioselective synthesis of epoxy alcohols. libretexts.org Similarly, the stereochemical outcome of dihydroxylation and other addition reactions can be controlled by the choice of reagents and the influence of the existing stereocenters. libretexts.org By employing chiral catalysts or reagents, it is possible to synthesize a diverse library of stereochemically defined analogues of this compound, each with unique three-dimensional structures. researchgate.net

Applications of 7 Oxabicyclo 4.1.0 Hept 2 En 2 Ol in Advanced Organic Synthesis

As a Chiral Auxiliary and Stereocontrol Element

The rigid 7-oxabicyclo[4.1.0]heptane framework serves as an excellent stereocontrol element in asymmetric synthesis. The defined spatial arrangement of the epoxide and the double bond influences the stereochemical outcome of subsequent transformations, allowing for the synthesis of specific stereoisomers. The epoxidation of a cyclohexene (B86901) derivative is a stereospecific reaction that directly dictates the final stereochemistry of the resulting 7-oxabicyclo[4.1.0]heptene scaffold. The choice of starting materials and reagents is therefore crucial for achieving the desired enantiopure or diastereomerically enriched products.

The inherent chirality of derivatives of 7-oxabicyclo[4.1.0]hept-2-en-2-ol can be leveraged to direct the stereoselective formation of new chiral centers. This has been demonstrated in the synthesis of various complex molecules where the bicyclic system acts as a temporary chiral auxiliary, guiding the approach of reagents to a specific face of the molecule. Once the desired stereochemistry is established, the bicyclic core can be further manipulated or cleaved.

Scaffold for the Synthesis of Structurally Complex Natural Product Analogues

The 7-oxabicyclo[4.1.0]heptene core is a key intermediate in the synthesis of numerous biologically significant natural products and their analogues. Its ability to undergo regio- and stereoselective ring-opening reactions provides access to highly functionalized cyclohexenyl and cyclohexyl frameworks, which are common motifs in many natural products.

One prominent example is its use in the synthesis of epoxyquinol natural products, which exhibit antibiotic and cytotoxic activities. For instance, the total synthesis of (+)-isoepiepoformin was accomplished using a scalemic cis-1,2-dihydrocatechol to construct the bicyclic system, highlighting the utility of this scaffold in building complex natural product architectures. Furthermore, derivatives of 7-oxabicyclo[4.1.0]heptene have been employed as precursors in the synthesis of the anti-influenza drug oseltamivir. researchgate.net

The structural similarity of 7-oxabicyclo[4.1.0]heptene derivatives to the natural antibiotic anticapsin (B1208871) has also prompted research into their potential as antimicrobial agents. A related compound, 7-oxabicyclo[4.1.0]heptan-2-one, has been used as a substrate to study enzymes involved in the biosynthesis of another antibiotic, bacilysin.

Natural Product/AnalogueRole of this compound DerivativeReference
(+)-IsoepiepoforminKey intermediate in the construction of the bicyclic core
OseltamivirPrecursor in the synthetic route researchgate.net
Ambuic Acid AnaloguesScaffold for the synthesis of inhibitors of staphylococcal virulence nottingham.ac.uk
Anticapsin AnaloguesStructural template for potential antimicrobial agents

Intermediate in the Synthesis of Synthetic Methodological Probes

The unique reactivity of the 7-oxabicyclo[4.1.0]heptene system makes it a valuable tool for probing reaction mechanisms and developing new synthetic methodologies. The strained epoxide ring provides a thermodynamic driving force for ring-opening reactions, which can be initiated by a variety of reagents to introduce new functional groups with a high degree of stereocontrol.

Transition metal-catalyzed reactions involving this scaffold have been extensively investigated. The interaction of the epoxide and the double bond with metal catalysts, such as those based on platinum or palladium, can lead to a variety of transformations, including cycloisomerizations and rearrangements. Studying these reactions provides valuable insights into the fundamental principles of catalysis and helps in the design of new synthetic methods. For example, gold-catalyzed cascade cycloisomerization of related 1,6-enynes can lead to the formation of complex polycyclic systems through intermediates resembling the 7-oxabicyclo[4.1.0]heptene framework. acs.org

Precursor for Advanced Polymeric and Supramolecular Materials

Derivatives of 7-oxabicyclo[4.1.0]heptane have found applications in materials science as precursors for advanced polymers and supramolecular assemblies. The epoxide functionality is particularly useful for initiating ring-opening polymerizations or for grafting onto other polymer backbones.

For instance, trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane is used as a coupling agent to functionalize substrates and as an adhesion promoter. sigmaaldrich.com This silane (B1218182) derivative has been employed in the fabrication of nanoscale polymeric structures. sigmaaldrich.com Furthermore, a patent describes the use of 7-oxabicyclo[4.1.0]heptan-4-ylmethyl 2-methylprop-2-enoate in cosmetic compositions that form supramolecular structures through hydrogen bonding. google.com These examples highlight the potential of incorporating the 7-oxabicyclo[4.1.0]heptane motif into larger molecular assemblies to create materials with tailored properties.

DerivativeApplicationReference
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silaneCoupling agent, adhesion promoter, fabrication of nanoscale polymeric structures sigmaaldrich.com
7-Oxabicyclo[4.1.0]heptan-4-ylmethyl 2-methylprop-2-enoateComponent in cosmetic compositions forming supramolecular structures google.com

Role in Cascade Reactions and Multicomponent Transformations

The strategic placement of reactive sites in this compound and its derivatives makes them ideal substrates for cascade reactions, where a series of intramolecular transformations occur in a single operation to rapidly build molecular complexity. These reactions are highly efficient as they minimize the number of synthetic steps and purification procedures. A gold-catalyzed cascade cycloisomerization of a 3-allyloxy-1,6-diyne proceeds through a proposed 3-oxabicyclo[4.1.0]heptene intermediate to form complex fused ring systems. acs.org

Multicomponent reactions (MCRs), in which three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials, are powerful tools in modern synthetic chemistry. beilstein-journals.orgrug.nl The functional groups present in this compound make it a potential candidate for participation in MCRs to generate diverse and complex molecular scaffolds. While specific examples directly employing this compound in MCRs are not extensively documented, its derivatives with strategically placed functional groups could serve as valuable building blocks in the design of novel multicomponent transformations for the rapid synthesis of compound libraries for drug discovery and other applications. youtube.com

Future Perspectives and Emerging Research Directions for 7 Oxabicyclo 4.1.0 Hept 2 En 2 Ol

Innovations in Asymmetric Catalysis for its Synthesis

The creation of stereochemically defined molecules is a cornerstone of modern chemical synthesis, particularly for applications in medicine and materials. The asymmetric synthesis of 7-oxabicyclo[4.1.0]hept-2-en-2-ol and related epoxy alcohols presents a significant challenge and a rich area for innovation. The development of catalytic asymmetric methods that can control the stereochemistry of both the epoxide and the hydroxyl-bearing carbon is of paramount importance.

Recent advancements in the catalytic asymmetric synthesis of related chiral epoxides and fluorinated bicyclic compounds highlight promising avenues. For instance, nickel/bis(oxazoline)-catalyzed stereoconvergent Negishi reactions have been successfully employed for the synthesis of enantioenriched tertiary alkyl fluorides from racemic α-halo-α-fluoroketones. acs.org This demonstrates the potential for transition-metal catalysis to control complex stereocenters. Furthermore, the asymmetric oxidative α-fluorination of aldehydes using ruthenium/PNNP catalysts showcases the power of asymmetric catalysis in generating chiral building blocks. mdpi.com

Future research will likely focus on the development of novel chiral catalysts, including organocatalysts and transition-metal complexes, for the enantioselective epoxidation of cyclohexadienol precursors. The use of enzymes, such as α-chymotrypsin, which has shown high selectivity in the resolution of related bicyclic esters, also presents a compelling strategy for accessing enantiopure this compound.

Integration into Automated Synthesis Platforms and Flow Chemistry

The inherent reactivity and potential instability of strained molecules like this compound make their synthesis and handling challenging in traditional batch processes. Automated synthesis platforms and flow chemistry offer powerful solutions to these challenges, enabling precise control over reaction parameters, enhanced safety, and improved scalability. syrris.comyoutube.com

Flow chemistry, where reagents are continuously pumped through a reactor, allows for rapid optimization of reaction conditions and the safe handling of reactive intermediates. youtube.com This technology is particularly well-suited for the synthesis of epoxides, where exothermic reactions and the handling of potentially hazardous oxidizing agents are common. The on-demand generation of reactive species in a flow system minimizes the risks associated with their accumulation. youtube.com

The integration of automated flow synthesis with artificial intelligence and machine learning algorithms is an emerging trend that could accelerate the discovery and optimization of synthetic routes to this compound and its derivatives. syrris.com These automated systems can explore a vast reaction space, identifying optimal conditions for yield and selectivity with minimal human intervention. youtube.com

Exploration of Bio-orthogonal Reactions of the Scaffold

Bio-orthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org The strained epoxide ring in this compound makes it a promising candidate for bio-orthogonal applications. Epoxides are known to react with various nucleophiles, and this reactivity can be harnessed for the selective labeling of biomolecules.

The field of bio-orthogonal chemistry is rapidly expanding, with a continuous search for new reactive partners that exhibit high selectivity and biocompatibility. nih.govnih.gov While azide-alkyne cycloadditions are well-established, there is a growing interest in alternative transformations. acs.org The strained ring of the 7-oxabicyclo[4.1.0]heptane scaffold could potentially participate in strain-promoted cycloaddition reactions with suitable partners.

Future research in this area will involve designing and synthesizing derivatives of this compound that can be used as probes for biological imaging and proteomics. The development of new bio-orthogonal reactions involving epoxides would significantly expand the toolbox available to chemical biologists for studying cellular processes in real-time.

Development of Novel Spectroscopic Characterization Techniques for Reactive Intermediates

The study of reactive intermediates is crucial for understanding reaction mechanisms and optimizing synthetic protocols. This compound itself can be considered a reactive species, and its formation and subsequent reactions likely involve short-lived intermediates. Traditional spectroscopic techniques are often insufficient for characterizing these fleeting species.

Advanced spectroscopic methods are emerging as powerful tools for the study of reactive intermediates. Infrared ion spectroscopy (IRIS), for example, has been used to characterize elusive glycosyl cations, providing detailed structural information that is not accessible through other techniques. nih.gov Similarly, nuclear magnetic resonance (NMR) techniques can be employed to study the kinetics and products of epoxide reactions, even in complex mixtures. oberlin.edu

The application of these advanced spectroscopic methods to the study of the synthesis and reactivity of this compound will provide unprecedented insights into its chemical behavior. This knowledge will be invaluable for the rational design of new synthetic methods and for predicting the compound's reactivity in different chemical environments.

Synergistic Approaches Combining Synthetic and Computational Research

The combination of synthetic experimentation and computational modeling offers a powerful paradigm for modern chemical research. Computational studies, such as those using G4 and W1BD calculations, can provide a deep understanding of the reactivity of epoxides and their radical intermediates. nih.gov These studies can elucidate reaction mechanisms, predict the influence of substituents on reactivity, and guide the design of new experiments.

For example, computational studies can be used to predict the most likely sites of nucleophilic attack on the this compound scaffold, or to model the transition states of its formation and subsequent reactions. This information can help synthetic chemists to develop more efficient and selective synthetic routes.

The synergy between synthetic and computational research is a key driver of innovation in organic chemistry. By combining experimental observations with theoretical predictions, researchers can accelerate the pace of discovery and gain a more complete understanding of the chemical world. The study of this compound and its derivatives will undoubtedly benefit from this integrated approach.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Oxabicyclo[4.1.0]hept-2-EN-2-OL, and how do reaction conditions influence product yield?

  • Methodological Answer : Synthesis often involves ring-closing metathesis or epoxidation of bicyclic precursors. For example, similar bicyclic esters (e.g., Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate) are synthesized via Diels-Alder reactions followed by functional group modifications. Reaction conditions (e.g., catalyst choice, solvent polarity, temperature) critically impact yield and stereochemistry. Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents for selective transformations .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming regiochemistry and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like hydroxyls (broad ~3200 cm<sup>-1</sup>) and ethers. Mass spectrometry (HRMS) validates molecular weight (e.g., C8H10O2 for analogous compounds). X-ray crystallography resolves ambiguous structures .

Q. How should researchers design experiments to study the biological activity of this compound?

  • Methodological Answer : Use enzyme inhibition assays (e.g., Michaelis-Menten kinetics) to evaluate interactions with oxidoreductases or hydrolases. Structural analogs (e.g., 7-oxabicyclo[2.2.1]heptane derivatives) have been tested as enzyme substrates. Dose-response studies and cytotoxicity assays (MTT or resazurin-based) are critical for preliminary pharmacological profiling .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for ring-opening or cycloaddition reactions. Molecular dynamics simulations predict solvent effects. AI-driven platforms (e.g., COMSOL Multiphysics integration) optimize reaction parameters like temperature gradients or catalyst loading .

Q. What methodologies resolve contradictions in reaction data during derivative synthesis?

  • Methodological Answer : Apply factorial design (e.g., 2<sup>k</sup> designs) to isolate variables (e.g., pH, solvent polarity) causing yield discrepancies. For OOS (Out-of-Specification) results, follow lab investigation protocols: replicate experiments, validate instrumentation, and review raw data (e.g., chromatograms) to identify outliers .

Q. How can stereoselective synthesis of this compound be optimized?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation conditions). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For bicyclic systems, steric hindrance and π-π interactions in transition states dictate stereoselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.